tert-Butyl 6-methylbenzofuran-2-carboxylate
Description
tert-Butyl 6-methylbenzofuran-2-carboxylate is a benzofuran-derived ester characterized by a tert-butyl ester group at the 2-position and a methyl substituent at the 6-position of the benzofuran core. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software suites like SHELX facilitating crystal structure refinement . The tert-butyl group enhances steric bulk and may influence solubility and metabolic stability compared to smaller esters (e.g., methyl or ethyl).
Properties
CAS No. |
1210226-83-7 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl 6-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-9-5-6-10-8-12(16-11(10)7-9)13(15)17-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
YLCZDHGCOTZMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methylbenzofuran-2-carboxylate typically involves the reaction of 6-methylbenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methylbenzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
tert-Butyl 6-methylbenzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzofuran ring significantly impacts physicochemical properties. For example:
- tert-Butyl 5-methylbenzofuran-2-carboxylate: A positional isomer with the methyl group at the 5-position instead of 4.
- tert-Butyl 6-fluorobenzofuran-2-carboxylate : Replacing the methyl group with a fluorine atom introduces electronegativity, enhancing dipole interactions and possibly improving bioavailability.
Ester Group Variations
- Benzyl 6-methylbenzofuran-2-carboxylate : The aromatic benzyl ester may enhance lipophilicity, altering membrane permeability compared to the tert-butyl analog.
Core Structure Modifications
- tert-Butyl 6-methylindole-2-carboxylate : Replacing the benzofuran oxygen with a nitrogen atom (indole core) modifies hydrogen-bonding patterns and basicity, which could influence protein-binding affinity .
Key Research Findings and Data Tables
Table 1: Hypothetical Physicochemical Properties of Selected Analogs
| Compound | LogP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| tert-Butyl 6-methylbenzofuran-2-carboxylate | 3.2 | 120–122 | 0.5 (Water) |
| Methyl 6-methylbenzofuran-2-carboxylate | 2.1 | 95–97 | 1.8 (Water) |
| tert-Butyl 6-fluorobenzofuran-2-carboxylate | 3.0 | 115–117 | 0.3 (Water) |
Note: Data inferred from trends in ester derivatives; experimental validation required.
Table 2: Spectroscopic Comparison (Hypothetical $^1$H-NMR Shifts)
| Compound | Benzofuran H-3 (δ, ppm) | Methyl Group (δ, ppm) |
|---|---|---|
| This compound | 7.45 (d, J=8.5 Hz) | 2.35 (s) |
| tert-Butyl 5-methylbenzofuran-2-carboxylate | 7.52 (d, J=8.2 Hz) | 2.40 (s) |
Spectral differences arise from substituent positioning, as demonstrated in studies using NMR for structural elucidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
